

Anicequol: A Technical Guide to its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Anicequol is a naturally occurring ergostane-type steroid that has garnered scientific interest for its potent biological activities. Isolated from fungi such as Penicillium aurantiogriseum and Acremonium sp., it has demonstrated significant potential as both an anti-cancer agent and a neurotrophic factor.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Anicequol. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of its signaling pathways and experimental workflows to facilitate further research and development.

Chemical Structure and Properties

Anicequol, systematically named 16-acetoxy-3,7,11-trihydroxyergost-22-en-6-one, possesses a complex steroidal scaffold.[1] Its absolute configuration has been determined through X-ray analysis of its 3,7-bis-p-bromobenzoyl derivative, revealing the following stereochemistry: 3β , 5α , 7β , 11β , 16β , and 24S.[1]

Physicochemical Data

The key chemical and physical properties of **Anicequol** are summarized in the table below. These values are critical for its handling, formulation, and application in experimental settings.



Property	Value	Source
Molecular Formula	C30H48O6	PubChem
Molecular Weight	504.7 g/mol	PubChem
IUPAC Name	[(3S,5S,7R,8S,9S,10R,11S,13 S,14S,16S,17R)-17- [(E,2R,5R)-5,6-dimethylhept-3- en-2-yl]-3,7,11-trihydroxy- 10,13-dimethyl-6-oxo- 1,2,3,4,5,7,8,9,11,12,14,15,16, 17- tetradecahydrocyclopenta[a]ph enanthren-16-yl] acetate	PubChem
CAS Number	163565-48-8	PubChem
XLogP3	4.5	PubChem
Hydrogen Bond Donors	3	PubChem
Hydrogen Bond Acceptors	6	PubChem
Rotatable Bond Count	6	PubChem

Biological Activities and Mechanism of Action

Anicequol exhibits two primary, well-documented biological activities: inhibition of cancer cell growth and neurotrophic effects.

Anti-cancer Activity: Inhibition of Anchorage-Independent Growth

A hallmark of malignant transformation is the ability of cancer cells to proliferate without attachment to a solid substrate, a phenomenon known as anchorage-independent growth. **Anicequol** is a potent inhibitor of this process. It has been shown to inhibit the anchorage-independent growth of human colon cancer DLD-1 cells with an IC₅₀ of 1.2 μ M.[1] In contrast, its inhibitory effect on anchorage-dependent growth is significantly lower, with an IC₅₀ of 40 μ M, highlighting its selectivity towards the transformed phenotype.[1]

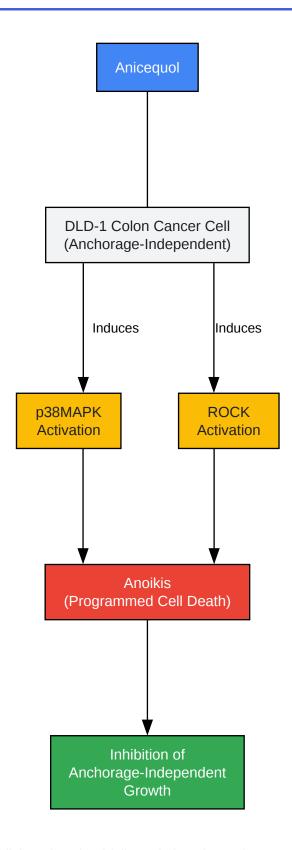






Signaling Pathway: **Anicequol** induces a form of programmed cell death known as anoikis in DLD-1 colon cancer cells. This is achieved through the activation of two key signaling pathways: the p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway and the Rho-associated, coiled-coil containing protein kinase (ROCK) pathway.[1] The activation of these pathways is a critical mechanism for its anti-cancer effects.[1]





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Anicequol's mechanism of inducing anoikis in cancer cells.



Neurotrophic Activity

Anicequol, also referred to by the developmental code name NGA0187, has been identified as having nerve growth factor (NGF)-like neurotrophic activity.[2] This property suggests its potential for promoting the survival, growth, and differentiation of neurons. While it was investigated for the treatment of cognitive disorders, its development was discontinued.[2] The precise molecular targets and signaling pathways underlying its neurotrophic effects have not been fully elucidated in publicly available literature.

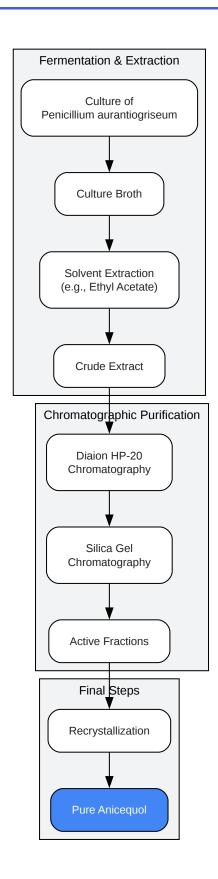
Experimental Protocols

This section provides detailed methodologies for the isolation of **Anicequol** and for assessing its key biological activities.

Isolation and Purification of Anicequol

The following protocol is based on the methodology described for its isolation from Penicillium aurantiogriseum.[1]





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Workflow for the isolation and purification of Anicequol.



- Fermentation: Culture the producing fungal strain, Penicillium aurantiogriseum Dierckx TP-F0213, in a suitable liquid medium to allow for the production of secondary metabolites, including Anicequol.
- Solvent Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth with an organic solvent such as ethyl acetate to partition **Anicequol** into the organic phase.
- HP-20 Chromatography: Concentrate the organic extract and subject it to chromatography
 on a Diaion HP-20 resin column. Elute with a stepwise gradient of methanol in water to
 perform initial fractionation.
- Silica Gel Chromatography: Pool the active fractions from the HP-20 column and further purify them using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in chloroform).
- Recrystallization: Concentrate the purified fractions containing Anicequol and induce crystallization from a solvent mixture (e.g., methanol/water) to obtain pure Anicequol.
- Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The absolute configuration is determined by X-ray crystallography of a suitable derivative.[1]

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to form colonies in a semi-solid medium, a key characteristic of transformed cells.

- Preparation of Agar Layers:
 - Base Layer: Prepare a 0.6% agar solution in a complete cell culture medium. Pipette this solution into 6-well plates and allow it to solidify at room temperature, forming the base layer.
 - Top Layer: Prepare a 0.3% agar solution in a complete cell culture medium.



- Cell Suspension: Harvest the target cancer cells (e.g., DLD-1) and resuspend them in a single-cell suspension.
- Cell Plating:
 - Mix the cell suspension with the 0.3% top agar solution to achieve a final cell density of approximately 5,000-10,000 cells per well.
 - Immediately overlay this cell-agar mixture onto the solidified base layer in the 6-well plates.
- Treatment: Once the top layer has solidified, add the complete medium containing various concentrations of Anicequol (or vehicle control) on top of the agar.
- Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 2-3 weeks, replenishing the medium with fresh **Anicequol** or control every 3-4 days.
- Colony Staining and Quantification:
 - After the incubation period, stain the colonies with a solution of 0.005% Crystal Violet in methanol/PBS.
 - Count the number of colonies in each well using a microscope. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 μm).
 - Calculate the IC₅₀ value, which is the concentration of **Anicequol** that inhibits colony formation by 50% compared to the vehicle control.

Neurite Outgrowth Assay

This assay is used to evaluate the neurotrophic potential of compounds by measuring the extension of neurites from neuronal cells.

- Cell Plating: Seed a suitable neuronal cell line (e.g., PC12 or SH-SY5Y) or primary neurons
 onto plates pre-coated with an appropriate substrate (e.g., poly-L-lysine or collagen).
- Differentiation (if applicable): For cell lines like PC12, a low concentration of Nerve Growth Factor (NGF) may be added to prime the cells for differentiation.



- Treatment: Replace the medium with a low-serum medium containing various concentrations
 of Anicequol. Include a positive control (e.g., NGF) and a vehicle control.
- Incubation: Incubate the cells for 24-72 hours to allow for neurite extension.
- Fixation and Staining:
 - Fix the cells with 4% paraformaldehyde in PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS.
 - Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
- Imaging and Analysis:
 - Acquire images using a high-content imaging system or a fluorescence microscope.
 - Quantify neurite outgrowth using automated image analysis software. Key parameters to measure include the number of neurite-bearing cells, total neurite length per cell, and the number of branch points.
 - Compare the effects of Anicequal treatment to the positive and negative controls.

Conclusion and Future Directions

Anicequol is a compelling natural product with dual activities that make it a valuable tool for both cancer and neuroscience research. Its selective inhibition of anchorage-independent growth through the p38MAPK and ROCK pathways presents a targeted approach for anticancer therapy. Furthermore, its neurotrophic properties, while less understood mechanistically, suggest a potential for therapeutic applications in neurodegenerative diseases.

Future research should focus on elucidating the specific molecular targets of **Anicequol** in both its anti-cancer and neurotrophic roles. A deeper understanding of the signaling cascades involved in its neurotrophic activity is particularly needed. Structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs, paving the way for the development of novel therapeutics based on the **Anicequol** scaffold.



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References

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- To cite this document: BenchChem. [Anicequol: A Technical Guide to its Chemical Properties and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248026#anicequol-chemical-structure-and-properties]

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